molecular formula C17H25BrN2O2 B2398425 tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate CAS No. 1286264-68-3

tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2398425
CAS No.: 1286264-68-3
M. Wt: 369.303
InChI Key: NTAWGZLWRPOORU-UHFFFAOYSA-N
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Description

tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H25BrN2O2 and a molecular weight of 369.3 g/mol It is characterized by the presence of a piperidine ring substituted with a bromobenzyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in the formation of new derivatives with different substituents .

Scientific Research Applications

Chemistry: tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying specific biochemical pathways .

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its effects on various biological systems to identify potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity and structural features make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

  • tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(3-methylbenzyl)piperidin-4-ylcarbamate

Comparison: tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its analogs with different substituents (chlorine, fluorine, or methyl groups), the bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for specific applications where the bromine atom’s properties are advantageous .

Properties

IUPAC Name

tert-butyl N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-15-7-9-20(10-8-15)12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAWGZLWRPOORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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